Dimethyl 1,4-Dihydro-2,6-dimethyl-4-(2'-aminophenyl)-pyridine-3,5-dicarboxylate is a chemical compound classified within the dihydropyridine family. Its structure incorporates a dihydropyridine ring that is substituted with two dimethyl ester groups and an amino-substituted phenyl group. This compound is recognized for its potential applications in medicinal chemistry, particularly as a calcium channel blocker, and in materials science due to its unique chemical properties .
The synthesis of Dimethyl 1,4-Dihydro-2,6-dimethyl-4-(2'-aminophenyl)-pyridine-3,5-dicarboxylate typically follows a multi-step process known as the Hantzsch dihydropyridine synthesis. This method involves the condensation of an aldehyde, a β-keto ester, and ammonium acetate in the presence of a catalyst.
Dimethyl 1,4-Dihydro-2,6-dimethyl-4-(2'-aminophenyl)-pyridine-3,5-dicarboxylate features a complex molecular structure characterized by:
COC(=O)C1=C(C)NC(=C(C1c2ccccc2N)C(=O)OC)C
InChI=1S/C17H20N2O4/c1-9-13(16(20)22-3)15(11-7-5-6-8-12(11)18)14(10(2)19-9)17(21)23-4/h5-8,15,19H,18H2,1-4H3
The molecular configuration allows for various interactions with biological targets due to its functional groups .
Dimethyl 1,4-Dihydro-2,6-dimethyl-4-(2'-aminophenyl)-pyridine-3,5-dicarboxylate can undergo several chemical reactions:
Each reaction type has specific conditions that optimize yield and selectivity:
The mechanism of action for Dimethyl 1,4-Dihydro-2,6-dimethyl-4-(2'-aminophenyl)-pyridine-3,5-dicarboxylate primarily involves its role as a calcium channel blocker.
Dimethyl 1,4-Dihydro-2,6-dimethyl-4-(2'-aminophenyl)-pyridine-3,5-dicarboxylate exhibits several notable physical and chemical properties:
Dimethyl 1,4-Dihydro-2,6-dimethyl-4-(2'-aminophenyl)-pyridine-3,5-dicarboxylate has several significant applications across various fields:
These applications highlight the compound's versatility and importance in ongoing scientific research .
CAS No.: 169062-92-4
CAS No.: 189345-04-8
CAS No.: 25887-39-2
CAS No.:
CAS No.: